3-(3-Oxopentanoyl)benzonitrile
Description
3-(3-Oxopentanoyl)benzonitrile is a benzonitrile derivative featuring a ketone-containing pentanoyl chain at the 3-position of the benzene ring. The pentanoyl chain (five-carbon backbone with a ketone at the third carbon) distinguishes it from shorter-chain or cyclic ketone-bearing benzonitriles, which are well-documented in drug design and nonlinear optical (NLO) materials .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(3-oxopentanoyl)benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)7-12(15)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 |
InChI Key |
WIYPLPZEPWZEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxopentanoyl)benzonitrile typically involves the reaction of benzonitrile with a suitable acylating agent. One common method is the Friedel-Crafts acylation, where benzonitrile reacts with 3-oxopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxopentanoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Oxopentanoyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Oxopentanoyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the carbonyl group can undergo nucleophilic acyl substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 3-(3-Oxopentanoyl)benzonitrile and its analogs:
Key Observations:
- Electron-Withdrawing Effects: Benzonitrile groups act as electron acceptors, critical in NLO materials . The pentanoyl chain may modulate electron density differently than phenyl or cyclic ketones.
- Biological Activity: Bipyridine- and piperidone-containing analogs exhibit antiviral and kinase-inhibitory properties, suggesting that the pentanoyl derivative could be optimized for similar therapeutic targets .
Pharmaceutical Intermediates
- 3-(3-Oxo-3-phenylpropanenitrile) : Used as a precursor in synthesizing pyrazole derivatives with antitumor activity . Its phenyl ketone moiety facilitates nucleophilic substitutions.
- 3-(4-Oxopiperidin-1-yl)benzonitrile : Demonstrates selectivity in kinase inhibition due to the piperidone ring’s conformational rigidity .
Materials Science
- (Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile: Exhibits high NLO susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu) when embedded in PVK polymer matrices, attributed to π-conjugation between the benzonitrile and furan groups .
Antiviral Agents
- Bipyridine-benzonitrile hybrids : Compound 5 (propyl chain) and 26 (cyclopropyl chain) inhibit SARS-CoV-2 Mpro with IC₅₀ values of 0.8–1.2 μM, highlighting the impact of substituent bulk on enzyme binding .
Limitations and Knowledge Gaps
- No direct data on this compound’s synthesis, stability, or bioactivity were found in the evidence. Predictions are extrapolated from analogs.
- Contradictions arise in substituent effects: Cyclic ketones (e.g., piperidone) enhance target selectivity , while linear chains (e.g., propyl) improve solubility .
Biological Activity
3-(3-Oxopentanoyl)benzonitrile is a compound characterized by a benzonitrile moiety substituted with a 3-oxopentanoyl group. Its molecular formula is C13H11NO2, and it has a molecular weight of 215.23 g/mol. The unique structural features, including the presence of both a nitrile and a ketone functional group, suggest significant potential for various biological activities.
The synthesis of this compound can be achieved through several methods, typically involving reactions that introduce the 3-oxopentanoyl group onto the benzonitrile framework. The compound's reactivity is influenced by its functional groups, which can participate in various chemical transformations, including oxidation and substitution reactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in therapeutic contexts, particularly in cancer and inflammatory diseases.
- Receptor Binding : Studies have indicated potential interactions with biological receptors, suggesting a role in modulating physiological responses.
The mechanism by which this compound exerts its biological effects likely involves binding to specific targets within cells. This binding can prevent substrate interaction or alter enzymatic activity, leading to downstream effects on cellular pathways. For instance, if it acts as an enzyme inhibitor, it may occupy the active site of the enzyme, thereby blocking its function.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(3-Oxobutanoyl)benzonitrile | Similar benzonitrile structure with a shorter chain | May exhibit different biological activities |
| 4-(2-Oxobutanoyl)benzonitrile | Contains a ketone at a different position | Potentially alters reactivity and selectivity |
| Benzonitrile | Lacks the acyl substitution | Serves as a baseline for comparing biological activity |
| 4-Aminobenzonitrile | Contains an amino group instead of an acyl group | Different interaction profile due to amino functionality |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
